

Application of PSI (L-685,458) TFA in Neuroscience Research

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Compound of Interest

Compound Name: PSI TFA

Cat. No.: B14903103

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PSI (Proteasome Inhibitor), chemically known as L-685,458, is a potent, cell-permeable, and selective inhibitor of γ -secretase, an intramembrane protease centrally implicated in the pathogenesis of Alzheimer's disease.[1] The trifluoroacetate (TFA) salt of L-685,458 is a common formulation used in research. This document provides detailed application notes and experimental protocols for the use of PSI (L-685,458) TFA in neuroscience research, with a focus on its application in studying Alzheimer's disease and Notch signaling pathways.

L-685,458 acts as a transition-state analog inhibitor of the aspartyl protease activity of γ -secretase.[1] This enzyme complex is responsible for the final cleavage of the Amyloid Precursor Protein (APP) to generate amyloid-beta ($A\beta$) peptides, particularly the neurotoxic $A\beta_{40}$ and $A\beta_{42}$ isoforms that accumulate as plaques in the brains of Alzheimer's patients.[1] By inhibiting γ -secretase, L-685,458 effectively reduces the production of these $A\beta$ peptides.[2]

Furthermore, γ -secretase is a key enzyme in the Notch signaling pathway, a critical pathway involved in cell fate decisions, neuronal development, and synaptic plasticity.[3] Notch signaling is initiated by the cleavage of the Notch receptor by γ -secretase, which releases the Notch Intracellular Domain (NICD) to translocate to the nucleus and regulate gene expression.[4][5] L-685,458 also inhibits this cleavage, making it a valuable tool for studying the role of Notch signaling in various neurological processes.[2]

Data Presentation

The following tables summarize the quantitative data for PSI (L-685,458) TFA, providing a clear comparison of its inhibitory activity across different substrates and cell lines.

Table 1: In Vitro Inhibitory Activity of L-685,458

Target	Assay System	IC50	Reference
γ-Secretase Activity	Amyloid β-protein precursor	17 nM	[2]
Aβ40 Production	SH-SY5Y human neuroblastoma cells	48 nM	
Aβ42 Production	SH-SY5Y human neuroblastoma cells	67 nM	
Aβ40 Production	CHO cells expressing human AβPP695	113 nM	[2]
Aβ42 Production	CHO cells expressing human AβPP695	248 nM	[2]
Aβ40 Production	Neuro2A cells expressing human AβPP695	402 nM	[2]
Aβ42 Production	Neuro2A cells expressing human AβPP695	775 nM	[2]
APP-C99 Cleavage	---	301.3 nM	[2]
Notch-100 Cleavage	---	351.3 nM	[2]
Signal Peptide Peptidase (SPP)	HEK293 cells	10 μM	

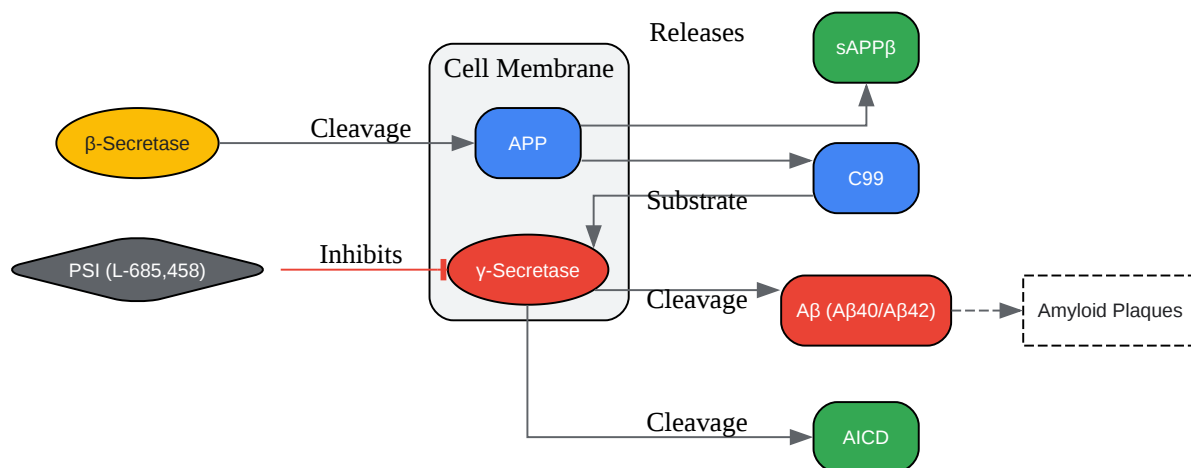
Table 2: In Vivo Efficacy of L-685,458

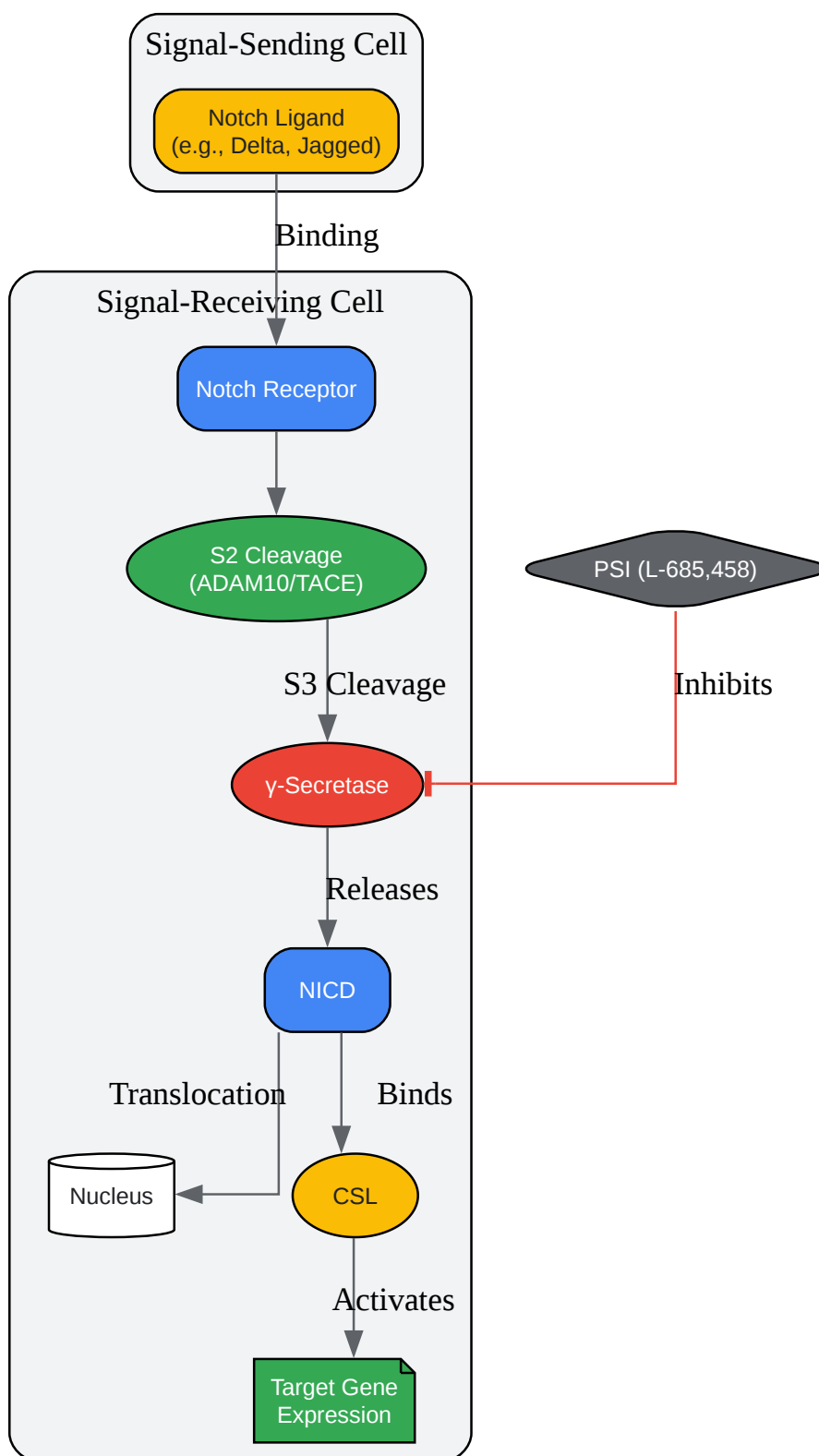
Animal Model	Administration Route	Dosage	Effect	Reference
Mouse Hepatoma Model	Percutaneous	5 mg/kg for 2 weeks	Anti-tumor effects, diminished HES1 staining	[2]

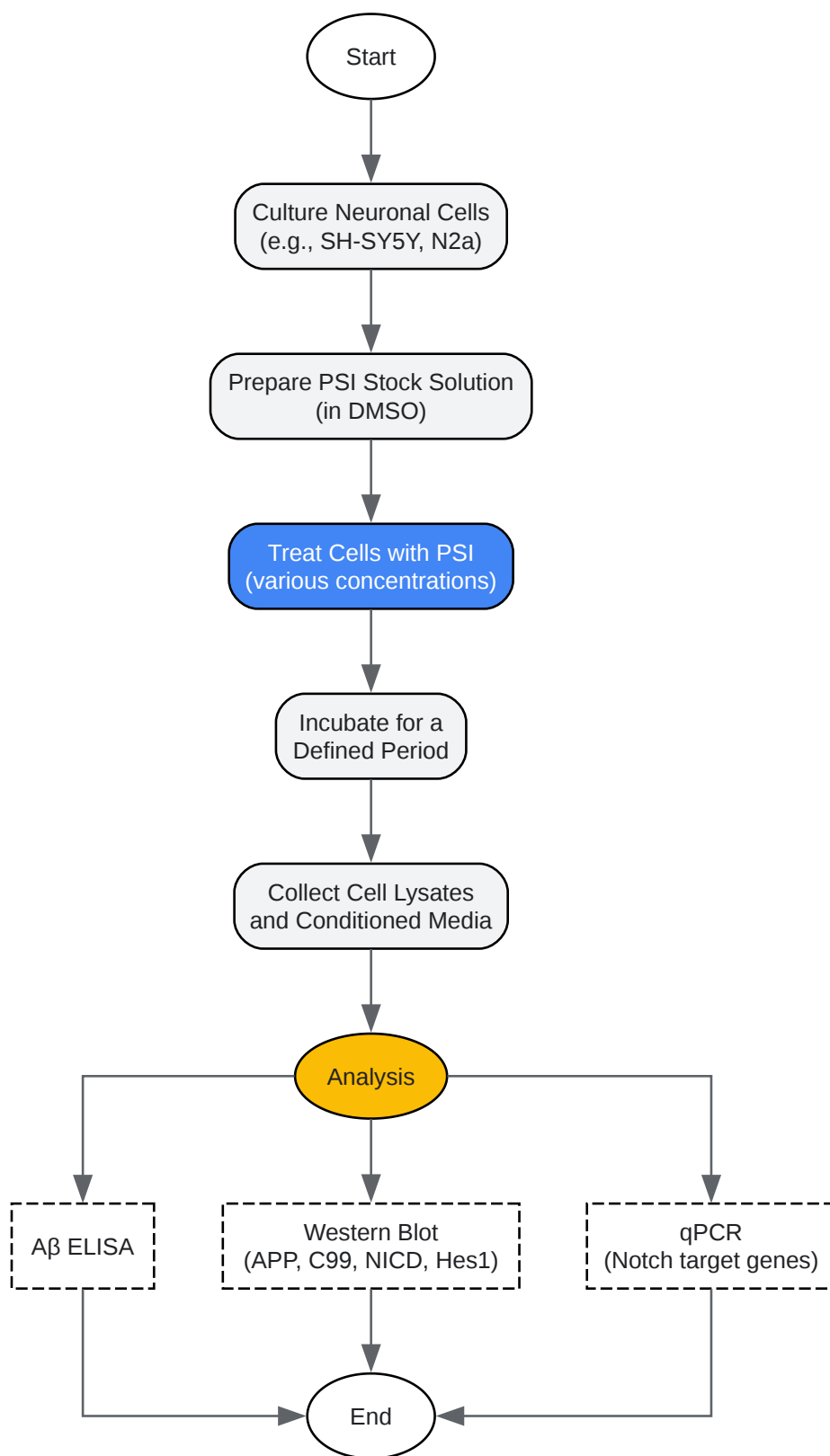
Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the amyloidogenic pathway of APP processing and the inhibitory action of PSI (L-685,458).







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References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com